3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one

Antimicrobial screening Trifluoromethyl ketone SAR Gram-positive bacteria

This compound is the most potent antibacterial agent among 30 structurally characterized trifluoromethyl ketones (TFMKs), outperforming all close-in-class derivatives against Gram-positive bacteria and yeasts. Its activity is critically dependent on the intact benzoxazole–methylene–trifluoroacetyl pharmacophore; removal of the methylene spacer or benzoxazole replacement completely abolishes activity, making casual substitution futile. Researchers performing SAR exploration, hit-to-lead optimization, or proton-pump inhibition studies must use this compound as the essential positive control. It also uniquely enables dissection of proton motive force in bacterial flagellar motility. For reproducible antibacterial, plasmid-curing, or motility assays, accept no substitute.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
CAS No. 62693-29-2
Cat. No. B4312871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
CAS62693-29-2
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CC(=O)C(F)(F)F
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)8(15)5-9-14-6-3-1-2-4-7(6)16-9/h1-4H,5H2
InChIKeyOWVYBMYMYZKXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one: A Validated Trifluoromethyl Ketone Lead for Antibacterial & Resistance-Reversal Procurement


3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one (also referred to as TF18 or 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone; CAS 62693-29-2) belongs to the class of trifluoromethyl ketones (TFMKs), a family of synthetic electrophiles recognized for serine hydrolase inhibition and proton pump interference [1]. Among 30 structurally characterized TFMK analogs, this compound was identified as the most potent antibacterial entity, outperforming close-in-class derivatives such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,1,1-trifluoro-3-(4,5-dimethyloxazol-2-yl)-2-propanone against Gram-positive bacteria and yeasts [2]. Its activity profile has been replicated across independent studies focusing on Escherichia coli motility disruption and Helicobacter pylori inhibition, confirming batch-independent biological consistency [3].

Why 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one Cannot Be Replaced by a Random Trifluoromethyl Ketone: Structure–Activity Boundary Evidence


The antimicrobial potency of this compound is critically dependent on the intact benzoxazole–trifluoroacetonyl pharmacophore. Structure–activity relationship (SAR) studies demonstrate that removal of the single methylene spacer between the benzoxazole ring and the trifluoroacetyl group (producing a directly ring-attached carbonyl analog) completely abolishes activity [1]. Furthermore, replacement of the benzoxazole residue with other aromatic or heteroaromatic rings leads to significantly diminished potency, while non-benzazole TFMKs (compounds 1–9, 12–17, and 19–30) were inactive against all test bacteria at 2 mg/mL [2]. These strict structural boundaries mean that casual substitution—even with closely related TFMKs—is likely to yield a compound that falls into the inactive category, directly compromising reproducibility in antibacterial, proton-pump inhibition, or plasmid-curing assays where TF18 has been validated [3].

Quantitative Differentiation Evidence for 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one Against the Closest Analogs


Head-to-Head Antibacterial Potency Ranking Among 30 Trifluoromethyl Ketones

In a panel of 30 structurally related trifluoromethyl ketones tested against Gram-positive bacteria, compound 18 (target) emerged as the most potent antibacterial entity, alongside only two other active analogs—4,4,4-trifluoro-1-phenyl-1,3-butanedione (compound 10) and 1,1,1-trifluoro-3-(4,5-dimethyloxazol-2-yl)-2-propanone (compound 11)—while all remaining 27 TFMKs were inactive at 2 mg/mL in agar diffusion assays [1].

Antimicrobial screening Trifluoromethyl ketone SAR Gram-positive bacteria

Escherichia coli Inhibition: Differential Activity Among Active TFMK Hits

Among the three active TFMK compounds (10, 11, 18), only compounds 11 and 18 inhibited Escherichia coli, while compound 10 (4,4,4-trifluoro-1-phenyl-1,3-butanedione) lacked E. coli activity [1]. This establishes a critical functional differentiation between compound 18 and the phenyl-butanedione analog in Gram-negative antibacterial applications.

Gram-negative antibacterial E. coli inhibition Proton pump targeting

Broader Spectrum: Yeast Activity Unique to Compound 18 Among Active TFMKs

Compound 18 is the only TFMK among the three active hits that also demonstrated activity against yeasts, while compounds 10 and 11 did not show antifungal activity [1].

Antifungal activity Yeast inhibition Spectrum differentiation

Synergy with Promethazine: Enhanced Activity Against Proton Pump-Deficient E. coli Mutants

The combination of compound 18 with promethazine (an ABC transporter inhibitor) produced significant synergistic antibacterial activity against E. coli strains, with synergy being particularly pronounced in the proton pump-deficient mutant compared to wild-type [1]. This synergy was not observed to the same degree with any other TFMK.

Drug synergy Proton pump inhibition Efflux pump targeting

Structural Determinant: Benzoxazole Moiety Essential for Activity; Methylene Deletion Abolishes Potency

Removal of the methylene spacer between the benzoxazole ring and the trifluoroacetyl group (producing compound 6, a directly attached carbonyl analog) resulted in complete loss of antibacterial potency. Additionally, replacement of the benzoxazole residue with other aromatic or heteroaromatic rings led to significantly diminished activity [1].

Structure–activity relationship Pharmacophore mapping Benzoxazole chemotype

Replicated Activity Across Independent Studies: Motility Inhibition in E. coli and H. pylori

Compound 18's antibacterial activity has been confirmed in multiple independent studies. It exhibited the lowest MIC and highest inhibitory effect on E. coli motility among TFMKs tested, and also inhibited the motility of clarithromycin-susceptible and -resistant H. pylori strains. Wild-type E. coli was more sensitive to motility inhibition than its proton pump-deleted mutant at subinhibitory concentrations [1][2].

Bacterial motility H. pylori inhibition Reproducibility

Validated Application Scenarios for 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one in Research Procurement


Gram-Positive Antibacterial Screening and Lead Optimization

As the most potent antibacterial compound among 30 TFMKs against Bacillus megaterium and Corynebacterium michiganese, compound 18 serves as the reference active hit for Gram-positive antibacterial screening campaigns. Researchers performing SAR exploration or hit-to-lead optimization of TFMK libraries should use compound 18 as the positive control, given that 27 of 30 in-class analogs were inactive at 2 mg/mL [1].

Proton Pump Inhibition and Bacterial Motility Mechanistic Studies

Compound 18 differentially inhibits the motility of wild-type E. coli compared to a proton pump-deleted mutant, providing a chemical tool to dissect the role of proton motive force in bacterial flagellar motility. This application is supported by independent replication in E. coli and H. pylori motility assays, including clarithromycin-resistant strains [2][3].

Plasmid Curing and Antibiotic Resistance Reversal Research

In combination with phenothiazines (promethazine, trifluoperazine) and 9-aminoacridine, compound 18 has been successfully used as a proton pump inhibitor to enhance plasmid curing in doxycycline-resistant enteric bacteria. This application is relevant for laboratories investigating the elimination of antibiotic resistance plasmids [4].

Benzoxazole Pharmacophore Reference for Synthetic Medicinal Chemistry

Given the strict SAR requirement for the benzoxazole–methylene–trifluoroacetyl architecture, compound 18 represents the essential reference standard for any synthetic chemistry effort aimed at developing new antimicrobial or proton pump-modulating agents bearing the benzoxazole-trifluoroacetyl pharmacophore. Removal of the methylene spacer (compound 6) or benzoxazole replacement yields inactive compounds [1].

Quote Request

Request a Quote for 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.